molecular formula C21H31N3O2 B2790892 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline CAS No. 2310103-08-1

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2790892
CAS No.: 2310103-08-1
M. Wt: 357.498
InChI Key: ZILHBJQQESZJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

    Formation of the Tetrahydrocinnoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Coupling with Cyclohexyl Group: The final step involves coupling the cyclohexyl group with the piperidine-tetrahydrocinnoline intermediate using reagents like cyclohexyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-(((5,6,7,8-tetrahydroisoquinolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
  • Cyclohexyl(4-(((5,6,7,8-tetrahydroquinolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Uniqueness

3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline is unique due to the presence of the tetrahydrocinnoline moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents and in the study of structure-activity relationships.

Properties

IUPAC Name

cyclohexyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-21(17-6-2-1-3-7-17)24-12-10-16(11-13-24)15-26-20-14-18-8-4-5-9-19(18)22-23-20/h14,16-17H,1-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILHBJQQESZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.